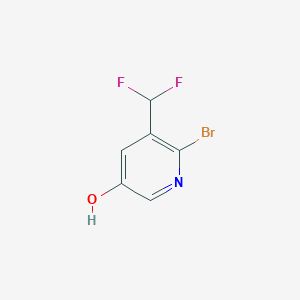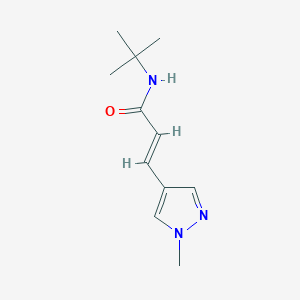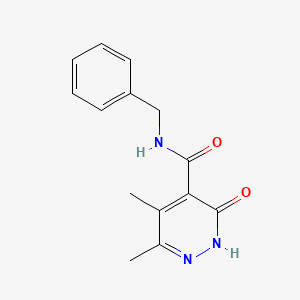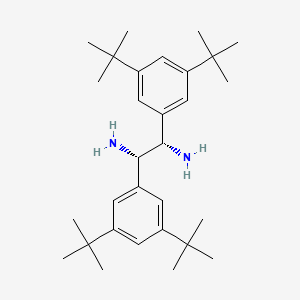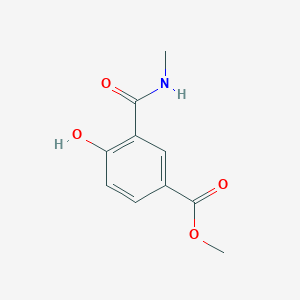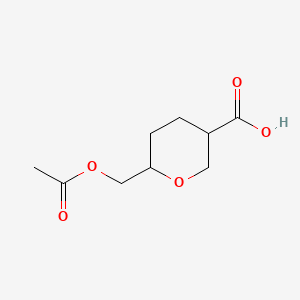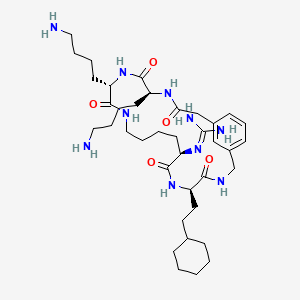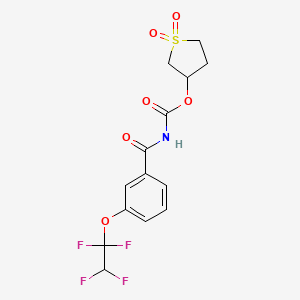
1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring with a dioxido group, a benzoyl group substituted with a tetrafluoroethoxy moiety, and a carbamate functional group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The starting material, tetrahydrothiophene, is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido group, forming 1,1-dioxidotetrahydrothiophene.
Introduction of the Benzoyl Group: The dioxido compound is then reacted with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-substituted intermediate.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with an isocyanate, such as methyl isocyanate, to introduce the carbamate functional group, yielding the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxido group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol derivative.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the tetrafluoroethoxy moiety can be replaced with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, alcohols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Gene Expression: Affecting the expression of specific genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate can be compared with other similar compounds, such as:
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)urea: This compound has a urea group instead of a carbamate group, which may affect its chemical reactivity and biological activity.
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)amide: This compound has an amide group instead of a carbamate group, which may influence its stability and solubility.
1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)thiocarbamate: This compound has a thiocarbamate group instead of a carbamate group, which may alter its chemical and biological properties.
The uniqueness of 1,1-Dioxidotetrahydrothiophen-3-yl (3-(1,1,2,2-tetrafluoroethoxy)benzoyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H13F4NO6S |
|---|---|
Molecular Weight |
399.32 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate |
InChI |
InChI=1S/C14H13F4NO6S/c15-12(16)14(17,18)25-9-3-1-2-8(6-9)11(20)19-13(21)24-10-4-5-26(22,23)7-10/h1-3,6,10,12H,4-5,7H2,(H,19,20,21) |
InChI Key |
BRNZCGRNCRHFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



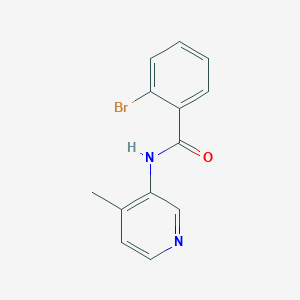
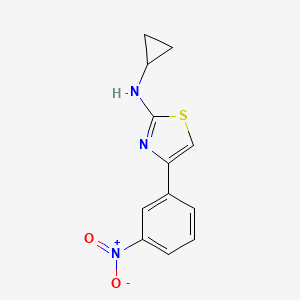
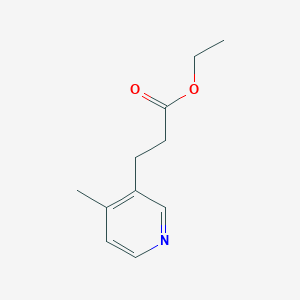
![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)
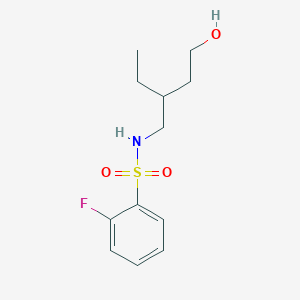
![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
